N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Nematocidal Activity
Compounds related to N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide, specifically 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and others, have demonstrated significant nematocidal activities. They show promising potential in controlling nematodes like Bursaphelenchus xylophilus, indicating their use in agricultural settings (Liu et al., 2022).
Antimicrobial Properties
1,3,4-thiadiazole derivatives, which include the compound , have been studied for their diverse biological activities. They show therapeutic effects in various pathological conditions and have applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017; Ameen & Qasir, 2012).
Application in Photodynamic Therapy
Thiadiazole derivatives are being explored for their potential in photodynamic therapy, particularly in cancer treatment. They exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers used in such therapies (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been investigated as corrosion inhibitors for metals in acidic environments. Their protective properties against metal corrosion make them valuable in industrial applications (Attou et al., 2020).
Anticonvulsant Agents
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activities, comparing favorably with standard drugs like phenytoin sodium and sodium valproate. This suggests their potential use in the treatment of seizure disorders (Archana, Srivastava, & Kumar, 2002).
Antidiabetic Screening
1,3,4-thiadiazole derivatives have been synthesized and screened for antidiabetic activity, indicating their potential application in managing diabetes through mechanisms like α-amylase inhibition (Lalpara et al., 2021).
properties
Product Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-11(18-21-8)12(19)15-14-17-16-13(22-14)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,15,17,19) |
InChI Key |
HBAKYYPAFFDXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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